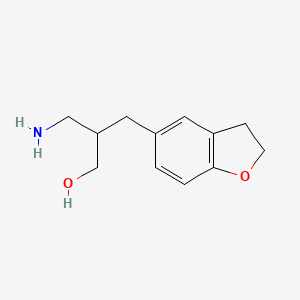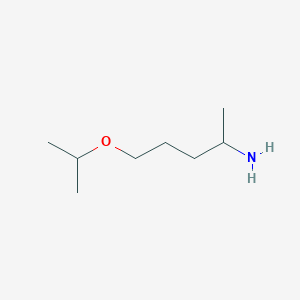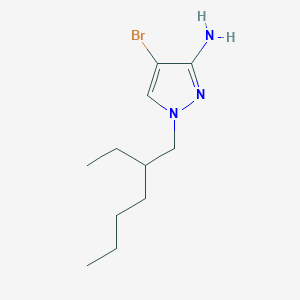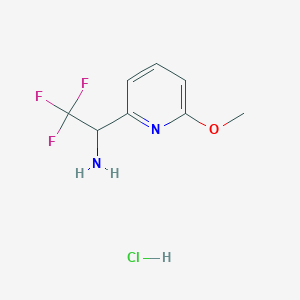![molecular formula C14H16O B13530092 2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one CAS No. 4889-95-6](/img/structure/B13530092.png)
2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one is a spirocyclic compound characterized by a unique structural motif where a cyclopentane ring is fused to a naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one can be achieved through a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is typically promoted by sodium hydroxide as the sole catalyst, which is both simple and inexpensive . The reaction conditions involve the use of activated cyclopropanes and enamides, leading to the formation of the spirocyclic structure in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield alcohols or amines.
科学的研究の応用
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and sensors.
作用機序
The mechanism of action of 2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Spiro[oxindole-3,4’-pyrano[2,3-c]pyrazole]: This compound has a similar spirocyclic structure but with different ring systems.
Spiro[cyclopentane-1,3’-indoline]: Another spirocyclic compound with a cyclopentane and indoline ring system.
Uniqueness
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one is unique due to its specific combination of cyclopentane and naphthalene rings, which imparts distinct chemical and biological properties. Its structural rigidity and three-dimensional shape make it a valuable scaffold for drug design and material science .
特性
CAS番号 |
4889-95-6 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC名 |
spiro[2,3-dihydronaphthalene-4,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C14H16O/c15-13-7-10-14(8-3-4-9-14)12-6-2-1-5-11(12)13/h1-2,5-6H,3-4,7-10H2 |
InChIキー |
LDILODOEHXAQRC-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CCC(=O)C3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)
![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)


![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)



